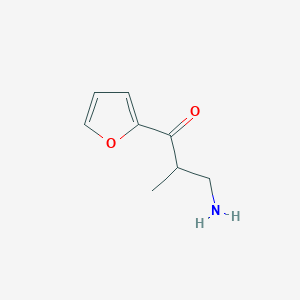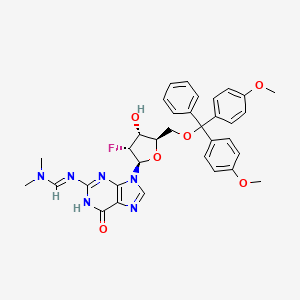![molecular formula C44H40N6O3 B13153892 Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate CAS No. 2101308-74-9](/img/structure/B13153892.png)
Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-acetyl-2-propyl-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate is a complex organic compound featuring multiple functional groups, including an imidazole ring, a tetrazole ring, and a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-acetyl-2-propyl-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole ring, followed by the introduction of the biphenyl and tetrazole moieties. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles under mild conditions using nickel-catalyzed addition to nitriles.
Introduction of the Biphenyl Group: This step involves coupling reactions, often facilitated by palladium-catalyzed cross-coupling reactions.
Formation of the Tetrazole Ring: This can be synthesized using a click chemistry approach, where azides react with alkynes in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-acetyl-2-propyl-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The biphenyl and tetrazole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-acetyl-2-propyl-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Wirkmechanismus
The mechanism of action of Ethyl 4-acetyl-2-propyl-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole and tetrazole rings can interact with enzymes or receptors, modulating their activity. The biphenyl structure provides additional binding interactions, enhancing the compound’s specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate: Lacks the biphenyl and tetrazole groups, making it less complex and potentially less specific in its interactions.
1-Trityl-1H-tetrazole-5-carboxylate: Contains the tetrazole ring but lacks the imidazole and biphenyl structures.
Uniqueness
Ethyl 4-acetyl-2-propyl-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate is unique due to its combination of multiple functional groups, which provide a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
2101308-74-9 |
|---|---|
Molekularformel |
C44H40N6O3 |
Molekulargewicht |
700.8 g/mol |
IUPAC-Name |
ethyl 5-acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C44H40N6O3/c1-4-17-39-45-40(31(3)51)41(43(52)53-5-2)49(39)30-32-26-28-33(29-27-32)37-24-15-16-25-38(37)42-46-47-48-50(42)44(34-18-9-6-10-19-34,35-20-11-7-12-21-35)36-22-13-8-14-23-36/h6-16,18-29H,4-5,17,30H2,1-3H3 |
InChI-Schlüssel |
WVEANRMZXQIWKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)
![[3-(Methylamino)oxolan-3-yl]methanol hydrochloride](/img/structure/B13153836.png)


![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![4-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13153849.png)




![1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13153877.png)
![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)
